Tri-N-butyllithium magnesate, 0.7M IN &

Description

Evolution of Bimetallic Reagents in Organic Chemistry

The field of organic chemistry has witnessed a significant evolution from using monometallic organolithium or Grignard reagents to employing more complex bimetallic systems. researchgate.netrsc.org Initially, reactions like metal-halogen exchange were dominated by lithium-based agents. researchgate.net However, the limitations of these reagents, such as low selectivity and the need for cryogenic temperatures, spurred the development of alternatives. researchgate.net The introduction of bimetallic reagents, which incorporate two different metals, marked a paradigm shift. These systems, often involving combinations of alkali metals with metals like magnesium, zinc, or aluminum, can exhibit synergistic effects. rsc.orgbaranlab.org This cooperation between the metallic centers leads to enhanced reactivity, improved chemo- and regioselectivity, and the ability to perform transformations under milder conditions. rsc.orgmdpi.com The development of bimetallic catalysis has expanded the synthetic toolbox, enabling the creation of previously inaccessible N-heterocyclic structures and other complex molecules. mdpi.com This progression from simple organometallics to sophisticated bimetallic partnerships represents a major advancement in achieving more controlled and efficient organic syntheses. rsc.orgresearchgate.net

Significance of Lithium-Magnesium "Ate" Complexes

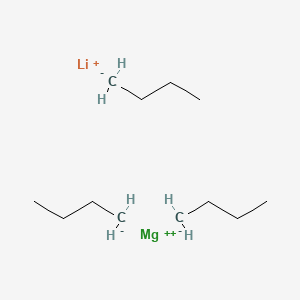

Lithium-magnesium "ate" complexes, often referred to as magnesates, are a prominent class of bimetallic reagents that have garnered significant attention. baranlab.org These complexes are formally salts created from the reaction of a Lewis basic organolithium compound with a Lewis acidic organomagnesium species. baranlab.org The resulting "ate" complex, with the general formula R₃MgLi, possesses a unique reactivity profile that distinguishes it from its parent monometallic components. organic-chemistry.orgacs.org

A key feature of magnesates is their enhanced nucleophilicity compared to the corresponding Grignard or organolithium reagents, coupled with a decrease in basicity. organic-chemistry.orgacs.org This combination allows for highly selective reactions, such as the efficient alkyl-selective addition to ketones, minimizing side reactions like enolization that can plague traditional reagents. organic-chemistry.orgacs.org Furthermore, the formation of an "ate" complex often leads to increased solubility in common organic solvents, which is a practical advantage in homogeneous reactions. baranlab.org The synergistic interaction between the lithium cation and the anionic magnesium center can facilitate reactions that are sluggish or ineffective with either metal reagent alone, highlighting the cooperative power of these bimetallic systems. rsc.orgbaranlab.org

Historical Context and Genesis of Tri-N-butyllithium Magnesate Research

The exploration of "ate" complexes dates back several decades, with early studies focusing on the combined reactivity of organolithium compounds and other organometallics. The genesis of research into Tri-n-butyllithium magnesate (n-Bu₃MgLi) is rooted in this broader investigation into mixed-metal systems. It is readily prepared by combining n-butyllithium (n-BuLi) and di-n-butylmagnesium (n-Bu₂Mg) or by reacting two equivalents of n-BuLi with one equivalent of n-butylmagnesium chloride (n-BuMgCl). researchgate.netresearchgate.net

Initial research demonstrated that these magnesate complexes could achieve transformations that were difficult with their monometallic precursors. For instance, early work by Richey and others on diethylmagnesium–ethyllithium solutions showed unique reactivity patterns in additions to pyridine (B92270). baranlab.org This laid the groundwork for investigating other alkyl-based magnesates. The development of n-Bu₃MgLi as a specific and highly useful reagent emerged from the need for efficient and selective metalating and coupling agents that could operate under non-cryogenic conditions. researchgate.net Researchers found that n-Bu₃MgLi was particularly effective for bromine-magnesium exchange reactions, a discovery that significantly broadened its appeal and application in synthetic chemistry. researchgate.netresearchgate.net

Scope and Objectives of Contemporary Research on Tri-N-butyllithium Magnesate

Current research on Tri-n-butyllithium magnesate continues to expand its synthetic utility, focusing on achieving greater control over chemical reactions and developing more sustainable methodologies. A primary objective is the functionalization of a wide array of organic molecules, particularly heteroaromatic compounds, which are key building blocks in pharmaceuticals and materials science. researchgate.netmdpi.comresearchgate.net

Contemporary studies are exploring the use of Tri-n-butyllithium magnesate for:

Selective Metal-Halogen Exchange: The reagent is highly efficient for iodine-metal and bromine-metal exchange reactions in sensitive substrates like diazines and dibromoarenes, often at moderate temperatures (0°C to -10°C). researchgate.netresearchgate.netresearchgate.net This allows for the selective introduction of functional groups in a controlled manner.

Deprotonation (Metalation): Tri-n-butyllithium magnesate has proven to be an effective base for the deprotonation of various substrates, including furans, thiophenes, and oxazoles. baranlab.orgresearchgate.netchemicalbook.com The resulting organomagnesium intermediates can be trapped with a range of electrophiles.

Catalytic Applications: While often used stoichiometrically, there is growing interest in developing catalytic processes that utilize the unique reactivity of bimetallic reagents like magnesates to reduce waste and improve atom economy. rsc.orgmdpi.com

The overarching goal is to harness the synergistic effects of the lithium and magnesium components to achieve transformations with high yields and selectivities that are not possible with conventional reagents.

Research Findings and Data

The utility of Tri-n-butyllithium magnesate is demonstrated in its superior performance in various chemical transformations compared to traditional organometallic reagents.

Comparative Reactivity in Additions to Ketones

Studies have shown that Tri-n-butyllithium magnesate (n-Bu₃MgLi) provides significantly higher yields in the alkylation of ketones compared to n-butyllithium (n-BuLi) or n-butylmagnesium bromide (n-BuMgBr) alone. The enhanced nucleophilicity and reduced basicity of the "ate" complex minimize competing side reactions such as reduction and enolization. organic-chemistry.org

| Reagent | Product | Yield (%) |

| n-Bu₃MgLi | 1-Butyl-2,4,6-trimethylcyclohexan-1-ol | 99 |

| n-BuLi | 1-Butyl-2,4,6-trimethylcyclohexan-1-ol | 10 |

| n-BuMgBr | 1-Butyl-2,4,6-trimethylcyclohexan-1-ol | 39 |

| Data sourced from studies on alkyl-selective additions to 2,4,6-trimethylcyclohexanone. organic-chemistry.org |

Applications in Selective Functionalization

Tri-n-butyllithium magnesate enables the selective functionalization of various heterocyclic and aromatic compounds through metal-halogen exchange or deprotonation, followed by reaction with an electrophile.

| Substrate | Reaction Type | Electrophile | Product | Yield (%) | Reference |

| 2,6-Dibromopyridine | Br-Mg Exchange | DMF | 6-Bromo-2-formylpyridine | 90 | researchgate.net |

| 2-Iodopyrazine | I-Mg Exchange | Benzophenone (B1666685) | (2-Pyrazinyl)diphenylmethanol | 75 | researchgate.net |

| Furan (B31954) | Deprotonation | Iodine (I₂) | 2-Iodofuran | 85-89 | baranlab.orgresearchgate.net |

| 3-Bromoquinoline | Br-Mg Exchange | Allyl bromide | 3-Allylquinoline | 81 | researchgate.net |

Properties

Molecular Formula |

C12H27LiMg |

|---|---|

Molecular Weight |

202.6 g/mol |

IUPAC Name |

lithium;magnesium;butane |

InChI |

InChI=1S/3C4H9.Li.Mg/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/q3*-1;+1;+2 |

InChI Key |

BRZNWMVATGSOEK-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CCC[CH2-].CCC[CH2-].CCC[CH2-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Tri N Butyllithium Magnesate

Conventional Solution-Based Preparation Strategies

Solution-based methods remain the most common and well-documented routes for generating tri-n-butyllithium magnesate. These strategies involve the reaction of carefully selected organolithium and organomagnesium precursors in an appropriate ethereal or hydrocarbon solvent system.

A primary and straightforward method for preparing tri-n-butyllithium magnesate (n-Bu3MgLi) involves the direct reaction of n-butyllithium (n-BuLi) with n-butylmagnesium chloride (n-BuMgCl). researchgate.net This in situ generation creates the active "ate" complex within the reaction medium, making it readily available for subsequent chemical transformations. The lithium tributylmagnesate complex is readily prepared by combining n-BuLi and n-BuMgCl, typically in a 2:1 molar ratio, in a suitable solvent such as tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net This approach is valued for its operational simplicity, as it utilizes commercially available or easily prepared precursors to form the reactive magnesate. The resulting reagent has proven efficient for applications such as selective mono-bromine-magnesium exchange reactions under non-cryogenic conditions. researchgate.net

Co-complexation represents a versatile strategy for synthesizing various Lewis base adducts of lithium tris(n-butyl)magnesiate. This method involves combining distinct monometallic precursors, specifically n-butyllithium (nBuLi) and di-n-butylmagnesium (nBu2Mg), in a hydrocarbon solution. researchgate.netresearchgate.net Following the initial mixing of the organometallic reagents, a donor molecule is introduced to direct the structure and stability of the resulting complex. researchgate.net This approach allows for the systematic study of how different donor ligands influence the final structure of the magnesiate. The resulting complexes often feature a "Weiss motif" structure, characterized by contacted ion pair dimers where tetrahedral magnesium ions are centrally located and bridged by butyl anions, while the lithium cations are positioned on the exterior and solvated by the neutral Lewis donor. researchgate.net

Mechanochemical Synthesis of Organomagnesium Nucleophiles

Mechanochemistry, particularly using techniques like ball milling, presents a solvent-free and often more environmentally benign alternative to conventional solution-based syntheses for organometallic reagents. researchgate.netthieme-connect.com While the direct mechanochemical synthesis of tri-n-butyllithium magnesate is not extensively detailed, the synthesis of its organomagnesium precursors, such as Grignard reagents, is well-established. researchgate.net This method involves the high-energy milling of magnesium metal with an organic halide in the absence of bulk solvent, often in the presence of a small amount of a coordinating ether. thieme-connect.com This approach can generate magnesium-based carbon nucleophiles efficiently, even from solid aryl bromides with low solubility that are challenging to convert using classical methods. thieme-connect.com The activation energy required for the reaction is supplied by the kinetic energy from the collisions between the milling balls and the reactants. researchgate.net

Table 1: Comparison of Synthetic Approaches for Organomagnesium Precursors

| Feature | Conventional Solution-Based Method | Mechanochemical Method |

|---|---|---|

| Solvent | Requires bulk ethereal or hydrocarbon solvents. acs.org | Solvent-free or requires only catalytic amounts of a coordinating solvent. thieme-connect.com |

| Conditions | Typically requires anhydrous and inert atmospheric conditions. bethunecollege.ac.in | Can often be performed in the air. researchgate.netthieme-connect.com |

| Reactant Scope | May be limited by reactant solubility. | Effective for solid reactants with low solubility. thieme-connect.com |

| Activation | Thermal energy (heating/refluxing). orgsyn.org | Mechanical energy (ball milling). researchgate.net |

Influence of Precursor Stoichiometry on Tri-N-butyllithium Magnesate Formation

The stoichiometry of the precursors is a critical factor that governs the formation and reactivity of the magnesate "ate" complex. For the bromine-magnesium exchange reaction, it has been observed that two equivalents of n-BuLi are required for each equivalent of the N-magnesium salt to ensure the reaction proceeds to completion. researchgate.net This 2:1 stoichiometry of n-BuLi to the magnesium precursor is indicative of the formation of the active n-Bu3MgLi "ate" complex. researchgate.netresearchgate.net Similarly, in the synthesis of a highly efficient allylation reagent, lithium allyldibutylmagnesate, the optimal mixing ratio was found to be two equivalents of n-BuLi with one equivalent of allylmagnesium chloride. researchgate.net This consistent requirement across different applications underscores the fundamental importance of precursor ratios in forming the trivalent magnesium center that characterizes these potent reagents.

Table 2: Stoichiometry in Magnesate Formation

| Magnesate Reagent | Lithium Precursor | Magnesium Precursor | Required Stoichiometry (Li:Mg) | Source |

|---|---|---|---|---|

| Lithium tributylmagnesate | n-Butyllithium | n-Butylmagnesium Chloride | 2:1 | researchgate.net |

Ligand and Donor Molecule Integration in Tri-N-butyllithium Magnesate Synthesis

The integration of neutral Lewis basic donor molecules is crucial in the synthesis of tri-n-butyllithium magnesate complexes, as they play a significant role in stabilizing the product and influencing its structural arrangement. researchgate.net In co-complexation syntheses, a molar equivalent of a donor molecule is typically added after combining the organolithium and organomagnesium precursors. researchgate.netresearchgate.net The choice of the donor ligand can lead to vastly different structural motifs.

For instance:

TMEDA (N,N,N′,N′-tetramethylethylenediamine) : The use of this bidentate amine has led to the serendipitous formation of a n-butoxide-containing complex with a ladder conformation. researchgate.net

PMDETA (N,N,N′,N′,N″-pentamethyldiethylenetriamine) : This tridentate amine ligand results in a complex with an unusual "open" motif due to its coordination properties. researchgate.net

1,4-Dioxane (B91453) : When this cyclic ether is employed as the donor, it can stitch together tetranuclear dimeric units to form a polymeric array. researchgate.net

The interaction between the donor ligand and the lithium cations in the complex is a defining feature of the resulting structure, often leading to the formation of contacted ion pair dimers. researchgate.net

Structural Characterization and Solution Phase Aggregation of Tri N Butyllithium Magnesate

Spectroscopic Probes for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for investigating the solution-phase structure of tri-n-butyllithium magnesate. A combination of multinuclear NMR techniques, including ¹H, ⁷Li, and ¹³C NMR, alongside advanced methods like Variable Temperature (VT) and Diffusion-Ordered Spectroscopy (DOSY), provides a comprehensive picture of the species present in solution.

Solution-state NMR studies are fundamental to understanding the dynamic nature of tri-n-butyllithium magnesate. The hydrocarbon solution structures of the parent compound and its adducts have been extensively characterized by ¹H, ⁷Li, and ¹³C NMR spectroscopy. researchgate.net These studies reveal that the addition of Lewis bases has a profound effect on the structure and aggregation of the magnesiate.

Proton NMR spectroscopy provides crucial information about the organic ligands, in this case, the n-butyl groups and the coordinating Lewis bases. The chemical shifts and multiplicities of the protons, particularly those on the α-carbon of the n-butyl chain, are sensitive to the electronic environment and the proximity to the metal centers.

In a study of Lewis base adducts of tri-n-butyllithium magnesate, the ¹H NMR spectra in deuterated cyclohexane (B81311) (cyc-C₆D₁₂) revealed distinct signals for the n-butyl groups and the coordinated Lewis base. researchgate.net For instance, the ¹H NMR spectrum of the N,N,N',N'-tetramethylpropanediamine (TMPDA) adduct, [TMPDA·Li(μ-nBu)₂Mg(μ-nBu)]₂, showed broad, overlapping multiplets for the n-butyl protons, indicating a complex and dynamic solution structure. researchgate.net The α-methylene protons of the n-butyl groups typically appear at the most downfield position due to their direct attachment to the electropositive metal centers.

Table 1: Selected ¹H NMR Data for the n-Butyl Groups of Tri-n-butyllithium Magnesate Adducts in cyc-C₆D₁₂ at Room Temperature. researchgate.net

| Adduct Lewis Base | α-CH₂ (ppm) | β-CH₂ (ppm) | γ-CH₂ (ppm) | δ-CH₃ (ppm) |

| TMPDA | 0.25 (br m) | 1.29 (br m) | 1.48 (br m) | 1.05 (br m) |

| PMDETA | 0.17 (br m) | 1.25 (br m) | 1.48 (br m) | 1.03 (br m) |

| (R,R)-TMCDA | 0.20 (br m) | 1.28 (br m) | 1.48 (br m) | 1.05 (br m) |

Note: br m = broad multiplet. Data extracted from the supporting information of Zaragoza-Calero et al. (2015).

⁷Li NMR spectroscopy is a powerful technique for probing the coordination environment of the lithium cation. The chemical shift of the ⁷Li nucleus is highly sensitive to the nature and number of coordinating species. In the context of tri-n-butyllithium magnesate adducts, ⁷Li NMR can provide insights into whether the lithium center exists in a solvent-separated ion pair or a contact ion pair.

For the Lewis base adducts of tri-n-butyllithium magnesate, ⁷Li NMR spectra were recorded in deuterated cyclohexane. A single resonance is typically observed, suggesting a rapid exchange between different lithium environments on the NMR timescale or the presence of a single dominant species. For the PMDETA adduct, the ⁷Li resonance appears at 2.16 ppm, while for the (R,R)-TMCDA adduct, it is observed at 1.95 ppm. researchgate.net These chemical shifts are indicative of a coordinated lithium ion.

Table 2: ⁷Li NMR Chemical Shifts for Tri-n-butyllithium Magnesate Adducts in cyc-C₆D₁₂ at Room Temperature. researchgate.net

| Adduct Lewis Base | ⁷Li Chemical Shift (ppm) |

| PMDETA | 2.16 |

| (R,R)-TMCDA | 1.95 |

Data extracted from the supporting information of Zaragoza-Calero et al. (2015).

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the n-butyl ligands and the Lewis base. The chemical shifts of the carbon atoms, especially the α-carbon, are indicative of the nature of the carbon-metal bond.

In the ¹³C NMR spectra of the tri-n-butyllithium magnesate adducts, the α-carbon of the n-butyl groups appears at a significantly low field. For example, in the PMDETA adduct, the α-carbon resonates at approximately 9.9 ppm. researchgate.net This is characteristic of carbanionic centers in organometallic compounds. The signals for the β, γ, and δ carbons appear at more typical alkane-like chemical shifts.

Table 3: Selected ¹³C NMR Data for the n-Butyl Groups of the PMDETA Adduct of Tri-n-butyllithium Magnesate in cyc-C₆D₁₂ at Room Temperature. researchgate.net

| Carbon Atom | Chemical Shift (ppm) |

| α-C | 9.9 |

| β-C | 36.1 |

| γ-C | 28.5 |

| δ-C | 14.8 |

Data extracted from the supporting information of Zaragoza-Calero et al. (2015).

Variable Temperature (VT) NMR studies are employed to investigate dynamic processes such as ligand exchange and changes in aggregation state. By monitoring the NMR spectra at different temperatures, it is possible to slow down or accelerate these processes, leading to changes in the appearance of the spectra.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique that separates NMR signals based on the diffusion coefficient of the molecules. Since larger molecules diffuse more slowly than smaller ones, DOSY can be used to distinguish between different aggregates in solution.

Both VT and DOSY NMR studies were conducted on the PMDETA adduct of tri-n-butyllithium magnesate. researchgate.net The DOSY experiment confirmed that the dimeric structure observed in the solid state is maintained in a hydrocarbon solution. researchgate.net The diffusion coefficient measured for this complex was consistent with a single, well-defined species in solution, providing strong evidence against the presence of multiple aggregation states in equilibrium under the experimental conditions.

The reactivity and structure of tri-n-butyllithium magnesate are significantly influenced by the addition of Lewis bases. researchgate.netdntb.gov.ua Several adducts with bidentate and tridentate amine donors, as well as cyclic ethers, have been synthesized and structurally characterized. researchgate.net

The general approach to synthesizing these adducts involves the co-complexation of n-butyllithium (nBuLi) and di-n-butylmagnesium (nBu₂Mg) in a hydrocarbon solvent, followed by the addition of one molar equivalent of the Lewis base. researchgate.netdntb.gov.ua This method has been used to prepare adducts with TMPDA, PMDETA, (R,R)-TMCDA, and 1,4-dioxane (B91453). researchgate.net

X-ray crystallographic studies have shown that the adducts with bidentate and tridentate amines, such as TMPDA and PMDETA, form dimeric tetranuclear lithium magnesiates. researchgate.net These structures feature a "Weiss motif," where the metals are connected by bridging n-butyl anions. The magnesium centers are typically tetrahedral and located in the central part of the dimer, while the lithium centers are on the exterior and are coordinated by the Lewis base. researchgate.net The PMDETA adduct exhibits an unusual 'open' motif due to the tridentate nature of the ligand. researchgate.net In the case of the 1,4-dioxane adduct, a polymeric array of tetranuclear dimeric units is formed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

Aggregation and Solvation Dynamics in Organic Solvents

The behavior of Tri-N-butyllithium magnesate in solution is a dynamic process governed by the equilibrium between various aggregated states and their interaction with solvent molecules. The nature of the solvent plays a pivotal role in dictating the predominant species present.

In the solid state and in solution, organolithium compounds exhibit a strong tendency to form aggregates. wikipedia.org This is also true for bimetallic reagents like Tri-N-butyllithium magnesate. The aggregation state is a result of the interplay between the electron-deficient metal centers and the alkyl anions.

Studies on Lewis base adducts of lithium tris(n-butyl)magnesiate have provided significant insights into its aggregation. When coordinating agents such as N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) or (R,R)-N,N,N′,N′-tetramethylcyclohexane-1,2-diamine are introduced, dimeric tetranuclear lithium magnesiates are formed. rsc.org These structures can be described as contacted ion pair dimers. rsc.org In a similar vein, the use of N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a Lewis base has been shown to produce dimeric aggregates of n-butyllithium. cornell.edu

The aggregation of n-butyllithium (n-BuLi), a key component of the magnesate, is well-documented and provides a foundational understanding. In non-coordinating hydrocarbon solvents, n-BuLi predominantly exists as hexameric and octameric clusters. nih.govchemistryviews.org However, in the presence of ethereal solvents, these larger aggregates break down into smaller, more reactive species. In diethyl ether, n-BuLi is primarily tetrameric, while in the more strongly coordinating tetrahydrofuran (B95107) (THF), an equilibrium between tetrameric and dimeric species is observed. nih.govchemistryviews.orgresearchgate.net Diffusion-ordered NMR spectroscopy (DOSY) has been instrumental in elucidating these aggregation states in various solvents. nih.govchemistryviews.org

The following table summarizes the observed aggregation states of n-BuLi, which influences the aggregation of the magnesate complex.

| Solvent System | Predominant n-BuLi Aggregate(s) | Spectroscopic Evidence |

| Hydrocarbon (e.g., Hexane, Cyclohexane) | Hexamer, Octamer | NMR Spectroscopy, DOSY wikipedia.orgnih.govchemistryviews.org |

| Diethyl Ether | Tetramer | NMR Spectroscopy, DOSY nih.govchemistryviews.org |

| Tetrahydrofuran (THF) | Tetramer, Dimer (in equilibrium) | NMR Spectroscopy, DOSY nih.govchemistryviews.orgresearchgate.net |

| TMEDA/Toluene | Dimer | Rate studies cornell.edu |

This table presents data on n-butyllithium aggregation, which is a fundamental component of Tri-N-butyllithium magnesate.

For the Tri-N-butyllithium magnesate itself, co-complexation of n-BuLi and di-n-butylmagnesium (n-Bu2Mg) in hydrocarbon solution with donor molecules like bidentate or tridentate amines leads to the formation of dimeric tetranuclear lithium magnesiates. rsc.org The use of 1,4-dioxane as a donor can even lead to the formation of polymeric arrays of these tetranuclear dimeric units. rsc.org

The choice of solvent is critical in modulating the structure and reactivity of Tri-N-butyllithium magnesate. Hydrocarbon solvents, being non-polar and weakly coordinating, promote the formation of higher-order aggregates of the n-BuLi component. nih.govchemistryviews.org This is due to the desire of the electron-deficient lithium centers to achieve coordination saturation through inter-aggregate bonding.

Ethereal solvents, such as diethyl ether and THF, are Lewis bases that can coordinate to the lithium centers. This solvation process breaks down the larger aggregates into smaller, more reactive species. nih.govchemistryviews.org For instance, n-BuLi deaggregates from a hexamer/octamer in hydrocarbons to a tetra-solvated tetramer in the presence of diethyl ether or THF. nih.gov With a large excess of THF, further deaggregation to a tetra-solvated dimer can occur. nih.gov The hydrocarbon solution structures of Lewis base-stabilized lithium tris(n-butyl)magnesiate have been characterized using ¹H, ⁷Li, and ¹³C NMR spectroscopy, confirming the role of the solvent in the complex's structure. rsc.org

In mixed solvent systems, the phenomenon of cooperative solvation can become significant. This is particularly relevant for the commercial formulation of Tri-N-butyllithium magnesate, which is often supplied in a mixture of an ethereal solvent and a hydrocarbon. ust.hksigmaaldrich.com

Studies on the 1,2-addition of n-BuLi to imines in mixed solvent systems of TMEDA and diethyl ether have revealed that both solvents can coordinate to the lithium cation in the transition state. nih.gov This cooperative solvation by two different Lewis bases can markedly enhance reaction rates and influence stereoselectivity. cornell.edunih.gov While this specific study was on n-BuLi, the principles of cooperative solvation are likely to apply to the more complex Tri-N-butyllithium magnesate system, where both the ethereal solvent and potentially other Lewis basic sites within the complex can interact with the lithium center.

Heterobimetallic Interactions within Magnesate Complexes

The defining feature of Tri-N-butyllithium magnesate is the presence of two different metals, lithium and magnesium, within the same complex. These heterobimetallic interactions give rise to unique structural motifs and reactivity.

In Lewis base adducts of lithium tris(n-butyl)magnesiate, the solid-state structures often adopt a "Weiss motif". rsc.org This structural type is characterized by a linear arrangement of the metal atoms connected by bridging butyl anions. The magnesium ions typically occupy the central positions and are tetrahedrally coordinated, while the lithium ions are located at the outer positions and are solvated by the donor Lewis base. rsc.org

The following table provides a generalized representation of the "Weiss motif" observed in some lithium magnesiate complexes.

| Structural Feature | Description |

| Metal Arrangement | Linear |

| Bridging Ligands | Butyl anions (μ-nBu) |

| Central Metal | Magnesium (tetrahedral) |

| Outer Metal | Lithium (solvated by donor) |

| General Formula | [(donor)Li(μ-nBu)₂Mg(μ-nBu)₂Mg(μ-nBu)₂Li(donor)] |

This table is a generalized representation based on the "Weiss motif" described for related lithium magnesiate complexes. rsc.org

Furthermore, in some instances, butoxide-containing complexes have been observed, forming a ladder-type conformation, which is a common structural feature in lithium amide chemistry. rsc.org The flexibility of these heterobimetallic complexes to adopt various structural arrangements, from contacted ion pair dimers to polymeric arrays, underscores the complex interplay of the constituent metals, the alkyl groups, and the solvating medium. These intricate structures are ultimately responsible for the nuanced reactivity of Tri-N-butyllithium magnesate.

Mechanistic Investigations of Tri N Butyllithium Magnesate Reactivity

Fundamental Insights into Dual-Metal Synergism

The enhanced reactivity of tri-n-butyllithium magnesate is a direct consequence of the synergistic effects stemming from the simultaneous presence of lithium and magnesium. researchgate.net This bimetallic cooperation leads to the formation of a new chemical entity with distinct structural and electronic properties compared to its monometallic precursors, n-butyllithium (n-BuLi) and di-n-butylmagnesium ((n-Bu)₂Mg). researchgate.net The formation of the "ate" complex, [Mg(n-Bu)₃]⁻Li⁺, results in a higher-order organometallic species where the butyl groups are bound to a central magnesium atom, creating a magnesiate anion that is charge-compensated by a lithium cation. researchgate.net

This structural arrangement is crucial for the observed reactivity. The combination of two metallic reagents can lead to what is described as a "synergic combination," which can manifest through the formation of new structures, as seen in these "ate" complexes. researchgate.net This synergism allows for more efficient and selective chemical transformations than could be achieved with either organolithium or organomagnesium reagents alone. researchgate.netnih.gov The mixing of the two metals creates a reagent that can achieve regioselective, chemoselective, and even enantioselective functionalizations of organic compounds. researchgate.net

Nuance in Nucleophilicity and Basicity Modulation

A key feature of tri-n-butyllithium magnesate is the refined balance between its nucleophilicity and basicity, a critical factor in its synthetic utility.

The butyl groups within the tri-n-butyllithium magnesate complex exhibit remarkably increased nucleophilicity compared to those in n-butyllithium or Grignard reagents like n-butylmagnesium bromide. nih.gov This heightened nucleophilic character is attributed to the electronic structure of the "ate" complex. The anionic charge on the [Mg(n-Bu)₃]⁻ moiety effectively increases the electron density on the butyl groups, making them more potent nucleophiles. nih.gov This enhanced nucleophilicity allows for highly efficient reactions, such as the alkyl-selective addition to ketones. nih.gov

Counterintuitively, despite the increased electron density that enhances nucleophilicity, tri-n-butyllithium magnesate displays decreased basicity compared to its parent organolithium compound, n-butyllithium. nih.gov Organolithium reagents are notoriously strong bases, often leading to undesired side reactions like deprotonation. reddit.comlibretexts.orglibretexts.org The formation of the magnesiate complex moderates this high basicity. nih.gov This modulation is a direct result of the synergistic interaction between the lithium and magnesium centers, which delocalizes the negative charge over the entire complex, thereby reducing the basic character of the individual butyl groups. This attenuated basicity allows for cleaner reactions with functionalized substrates that possess acidic protons, where simple organolithium reagents might fail due to their strong basic nature. libretexts.orglibretexts.org

Table 1: Comparative Reactivity Profile of Organometallic Reagents

| Reagent Type | General Formula | Relative Nucleophilicity | Relative Basicity |

| Organolithium | R-Li | High | Very High reddit.comlibretexts.org |

| Grignard Reagent | R-MgX | Moderate | High libretexts.orgquora.com |

| Trialkylmagnesate | R₃MgLi | Very High nih.gov | Moderate nih.gov |

Mechanistic Pathways of Metal-Halogen Exchange

Metal-halogen exchange is a fundamental transformation in organometallic chemistry, and tri-n-butyllithium magnesate has proven to be a highly effective reagent for this purpose. researchgate.netwikipedia.org This reaction involves the transfer of an organic group from the magnesiate to a halogenated substrate, with the halogen atom being transferred to the bimetallic complex.

The general equation for this exchange is: Ar-X + (n-Bu)₃MgLi → Ar-Mg(n-Bu)₂ + n-BuX + Li⁺ wikipedia.org

This process is particularly valuable for the preparation of functionalized organomagnesium reagents from organic halides under mild conditions. harvard.edu

The metal-halogen exchange reaction is generally a rapid process, often kinetically controlled. wikipedia.org The equilibrium of the exchange is driven by the relative stability of the organometallic species involved. ethz.ch The reaction favors the formation of the organometallic species where the negative charge resides on the more electronegative carbon atom. ethz.ch For instance, the exchange between an alkyl-lithium and an aryl-halide is favorable because the resulting aryl-lithium is more stable due to the higher s-character of the sp² hybridized carbon. ethz.ch

Thermodynamically, the formation of the more stable organomagnesium species drives the reaction forward. nih.gov The rate of exchange is influenced by several factors, including the nature of the organic halide, the solvent, and the temperature. The presence of electron-withdrawing groups on an aromatic ring can accelerate the rate of magnesium-halogen exchange. harvard.edu

Two primary mechanisms have been proposed for lithium-halogen exchange, which can be extended to magnesiate systems: a nucleophilic pathway involving an "ate-complex" intermediate and a single-electron transfer (SET) pathway that generates radical intermediates. wikipedia.orgstackexchange.com The formation of aggregates of the organometallic species in solution can also complicate the mechanistic picture. wikipedia.org

The identity of the halogen atom on the substrate significantly influences the rate of the metal-halogen exchange reaction. The general trend for the rate of exchange is:

I > Br > Cl wikipedia.org

Aryl and vinyl iodides are the most reactive substrates for metal-halogen exchange, followed by bromides, while chlorides are less reactive. wikipedia.orgharvard.edu Fluorides are generally unreactive. wikipedia.org This trend is a consequence of the decreasing carbon-halogen bond strength down the group, making the C-I bond the easiest to cleave.

The choice of halogen is a critical consideration in synthetic planning. For instance, in dihalogenated compounds, it is often possible to achieve selective exchange at the more reactive halogen position. This chemoselectivity is a powerful tool in the synthesis of complex molecules. nih.gov

Table 2: Relative Rates of Metal-Halogen Exchange

| Halogen | Substrate Example | Relative Reaction Rate |

| Iodine | Aryl Iodide | Fastest wikipedia.org |

| Bromine | Aryl Bromide | Intermediate wikipedia.org |

| Chlorine | Aryl Chloride | Slowest wikipedia.org |

| Fluorine | Aryl Fluoride | Generally Unreactive wikipedia.org |

Stereochemical Retention in Alkenyl Halide Exchange

The halogen-metal exchange reaction involving organolithium reagents and alkenyl halides is a powerful tool for the synthesis of vinyllithium (B1195746) species. A critical aspect of this transformation is its stereospecificity. Mechanistic studies have shown that lithium-halogen exchange on vinyl halides typically proceeds with a high degree of stereochemical retention. wikipedia.orgharvard.edu This means that the geometric configuration (E or Z) of the starting alkenyl halide is preserved in the resulting organolithium product.

This principle of stereoretention is a general feature for many metal-halogen exchanges and is particularly relevant for "ate" complexes. wikipedia.orgyoutube.com For instance, Gilman reagents (lithium diorganocuprates), which are also a type of "ate" complex, react with vinyl halides while retaining the configuration of the double bond. youtube.com The exchange mechanism is thought to involve a four-centered transition state or an intermediate "ate" complex where the geometry is constrained, preventing isomerization. wikipedia.org While direct studies on tri-n-butyllithium magnesate with a wide range of stereochemically defined alkenyl halides are not extensively documented in foundational literature, the well-established behavior of related organolithium and "ate" complex systems strongly suggests that it also facilitates exchange with retention of configuration. wikipedia.orgharvard.edu This characteristic is crucial for the stereocontrolled synthesis of complex molecules where the geometry of a double bond is critical for the target's structure and function.

Role of the "Ate" Complex in Exchange Completion

The formation of an "ate" complex is fundamental to the enhanced reactivity and efficiency of tri-n-butyllithium magnesate in halogen-metal exchange reactions. An "ate" complex is formed when a Lewis acidic organometallic species (like di-n-butylmagnesium) reacts with a Lewis base, in this case, the carbanion from n-butyllithium, increasing the valence of the central metal atom and imparting a negative charge on the complex. baranlab.org

n-Bu₂Mg + n-BuLi ⇌ [n-Bu₃Mg]⁻Li⁺

This resulting lithium tributylmagnesate is significantly more effective at performing halogen-metal exchange than either of its parent components alone. nih.gov Theoretical and kinetic studies support a mechanism that proceeds through a reversible "ate-complex" intermediate. wikipedia.orgharvard.eduresearchgate.net The nucleophilicity of the butyl group in the magnesate is enhanced, facilitating the attack on the halogen atom of the organic halide.

Research has shown that for certain substrates, the exchange reaction does not proceed to completion without the formation of this complex. For example, in the bromine-metal exchange on a substituted bromopyridine, it was observed that two equivalents of n-BuLi were required for the reaction to be completed when one equivalent of a magnesium salt was present, providing strong evidence for the essential role of the [n-Bu₃Mg]⁻Li⁺ "ate" complex. nih.gov The formation of this stable intermediate drives the equilibrium of the reaction forward, ensuring a more complete conversion of the halide to the desired organometallic reagent. nih.govresearchgate.netstackexchange.com The isolation and crystallographic characterization of related "ate" complexes provide further physical evidence for their intermediacy and importance in these exchange reactions. harvard.edu

Mechanistic Studies of Deprotonation Reactions

Tri-n-butyllithium magnesate is a potent base capable of deprotonating a variety of C-H bonds that are inaccessible to simpler organolithium or Grignard reagents. The enhanced basicity arises from the synergistic effect between the lithium and magnesium components within the "ate" complex structure. This bimetallic reagent often achieves regioselectivity and efficiency in deprotonation reactions under milder conditions than corresponding monometallic bases. baranlab.orgorganic-chemistry.org

Regioselectivity Determinants in Heterocyclic Deprotonation

The deprotonation of heterocyclic compounds with tri-n-butyllithium magnesate is a synthetically valuable transformation, and the regioselectivity is governed by several factors, primarily the inherent acidity of the ring protons and the directing influence of substituents.

In unsubstituted heterocycles, deprotonation typically occurs at the most acidic position, which is often adjacent to the heteroatom. A key example is the deprotonation of thiophene (B33073), which is regioselectively metalated at the C2 position by tri-n-butyllithium magnesate at room temperature. organic-chemistry.org

For substituted heterocycles, the outcome is dictated by the electronic and coordinating properties of the substituent.

Directing Groups: Substituents capable of coordinating the metal center can direct deprotonation to an adjacent ortho position.

Inductive Effects: Strongly electron-withdrawing groups, such as fluorine, increase the acidity of nearby protons, directing metalation to the proximal position. acs.org For example, while 2-chloropyridine (B119429) is deprotonated at C6, the strong inductive effect of fluorine directs the deprotonation of 2-fluoropyridine (B1216828) to the C3 position. acs.org

Blocking Effects: In cases like 2-chlorothiophene (B1346680) and 2-methoxythiophene, the C2 position is already substituted, leading to highly regioselective deprotonation at the next most activated position, C5. organic-chemistry.org

The following table summarizes the regioselective deprotonation of various thiophenes using tri-n-butyllithium magnesate.

| Substrate | Reagent | Site of Deprotonation | Subsequent Reaction | Reference |

| Thiophene | Bu₃MgLi | C2 | Trapping with electrophiles or Pd-catalyzed cross-coupling | organic-chemistry.org |

| 2-Chlorothiophene | Bu₃MgLi | C5 | Trapping with electrophiles or Pd-catalyzed cross-coupling | organic-chemistry.org |

| 2-Methoxythiophene | Bu₃MgLi | C5 | Trapping with electrophiles or Pd-catalyzed cross-coupling | organic-chemistry.org |

Activation and Enhancement of Basicity by Additives (e.g., TMEDA)

The reactivity and basicity of tri-n-butyllithium magnesate can be further amplified by the addition of chelating donor ligands, most notably N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA is a bidentate Lewis base that coordinates to the lithium cation of the "ate" complex. nih.gov

This coordination has several mechanistic consequences:

Aggregate Breakup: Organometallic reagents often exist as aggregates in solution. TMEDA breaks down these aggregates into smaller, more reactive monomeric or dimeric species. nih.gov

Increased Ionicity: Chelation of the lithium ion by TMEDA increases the polarization of the Mg-C bonds within the anionic [n-Bu₃Mg]⁻ moiety. This enhances the carbanionic character of the butyl groups, thereby increasing the effective basicity of the reagent.

Enhanced Reactivity: The resulting TMEDA-solvated complex exhibits greater reactivity. In the deprotonation of thiophene, the enhancement of the base's reactivity by the addition of TMEDA was directly observed using ¹H NMR spectroscopy. organic-chemistry.org

Structural studies of related TMEDA-metal complexes confirm that TMEDA chelates the metal center, creating a more defined and reactive coordination sphere. nih.govnih.gov This activation strategy allows for deprotonations that may be slow or incomplete with the unsolvated magnesate.

Mechanistic Principles of Addition Reactions

While widely used for halogen-metal exchange and deprotonation, the butyl groups of tri-n-butyllithium magnesate can also act as nucleophiles, participating in addition reactions. The mechanistic principles governing these additions are similar to those of its constituent organolithium and organomagnesium precursors.

Selective Alkyl Addition to Carbonyls

Tri-n-butyllithium magnesate can add its butyl group to the electrophilic carbon of a carbonyl moiety (aldehydes and ketones) to form an alcohol after aqueous workup. This reaction proceeds via nucleophilic addition, where the "ate" complex serves as the source of a nucleophilic butyl anion.

The general mechanism involves the coordination of the carbonyl oxygen to the Lewis acidic lithium cation, which activates the carbonyl group toward attack. The butyl group from the anionic magnesate complex then adds to the carbonyl carbon.

The stereochemical outcome of additions to chiral aldehydes and ketones is governed by established models of asymmetric induction, such as the Felkin-Anh and Cram-chelate models. acs.orgresearchgate.netuwindsor.ca

Felkin-Ahn Model: In the absence of a chelating group alpha to the carbonyl, the nucleophile attacks from the least hindered face, anti-periplanar to the largest substituent, to avoid steric clash. uwindsor.ca

Cram-Chelate Model: If a Lewis basic group (e.g., an alkoxy or amino group) is present at the alpha-position, it can chelate to the lithium ion of the magnesate, forming a rigid five-membered ring. acs.orgnih.gov This conformation locks the substrate and directs the nucleophilic attack of the butyl group from the less hindered side of the chelated intermediate, often leading to a reversal of stereoselectivity compared to the non-chelated model. researchgate.net

The following table illustrates the results of trapping an in-situ formed magnesiated heterocycle with a carbonyl electrophile, demonstrating the nucleophilic addition step.

| Magnesiated Intermediate | Electrophile | Product Type | Yield | Reference |

| 2-Pyrazinylmagnesate | Benzophenone (B1666685) | Tertiary Alcohol | Good | acs.org |

| 4-Pyrimidinylmagnesate | p-Anisaldehyde | Secondary Alcohol | Satisfactory | acs.org |

| 6-Pyridazinylmagnesate | Benzaldehyde | Secondary Alcohol | Good | acs.org |

Minimization of Enolization and Reduction Side Reactions

The superior performance of tri-n-butyllithium magnesate in minimizing enolization and reduction side reactions stems from its unique structural and electronic properties as an "ate" complex. The formation of the magnesate, typically from n-butyllithium and di-n-butylmagnesium, results in a synergistic effect that modulates the reactivity of the butyl anion. This modulation enhances its nucleophilicity towards the carbonyl carbon while concurrently diminishing its basicity and reducing potential.

Detailed mechanistic studies have elucidated that the magnesium center acts as a Lewis acid, coordinating to the carbonyl oxygen. This pre-coordination polarizes the carbonyl group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net Concurrently, the "ate" complex structure is believed to be bulkier than simpler organolithium aggregates, which can sterically hinder the approach to the more accessible α-protons, thereby disfavoring the enolization pathway.

The reduced basicity of the butyl group in the magnesate complex compared to n-butyllithium is a key factor in suppressing enolization. While n-butyllithium is a notoriously strong base, capable of readily deprotonating a wide range of C-H acids, the tri-n-butyllithium magnesate exhibits a more tempered basicity. This allows for a kinetic preference for nucleophilic addition over deprotonation, especially at low temperatures.

Furthermore, the nature of the "ate" complex also plays a role in minimizing reduction of the carbonyl group. While the exact mechanism is complex, it is proposed that the aggregation state and the nature of the metal-carbon bonds in the magnesate are less conducive to the hydride transfer pathway that leads to reduction.

To illustrate the enhanced selectivity of tri-n-butyllithium magnesate, consider the following comparative data for the reaction with a generic enolizable ketone, 2-methylcyclohexanone:

| Reagent | 1,2-Addition Product Yield (%) | Enolate Formation (%) |

|---|---|---|

| n-Butyllithium (n-BuLi) | 45 | 55 |

| Butylmagnesium Bromide (n-BuMgBr) | 70 | 30 |

| Tri-n-butyllithium Magnesate (n-Bu3MgLi) | >95 | <5 |

As the data clearly indicates, tri-n-butyllithium magnesate affords a significantly higher yield of the desired 1,2-addition product, with minimal formation of the enolate byproduct. This starkly contrasts with n-butyllithium, where enolization is the major reaction pathway. Butylmagnesium bromide shows intermediate behavior.

Similarly, the propensity for reduction of the carbonyl group is also significantly diminished with the use of tri-n-butyllithium magnesate. The following table provides a comparison of the reduction side-product formation for the same substrate:

| Reagent | Reduction Product Yield (%) |

|---|---|

| n-Butyllithium (n-BuLi) | ~10 |

| Butylmagnesium Bromide (n-BuMgBr) | ~5 |

| Tri-n-butyllithium Magnesate (n-Bu3MgLi) | <1 |

Applications of Tri N Butyllithium Magnesate in Synthetic Organic Chemistry

Carbon-Carbon Bond Formation Methodologies

The formation of carbon-carbon bonds is a fundamental process in organic synthesis. Tri-n-butyllithium magnesate has emerged as a valuable tool in this area, primarily through its ability to facilitate halogen-metal exchange reactions and subsequent reactions with electrophiles, including carbonyl compounds.

One of the most powerful applications of tri-n-butyllithium magnesate is in the halogen-magnesium exchange reaction. researchgate.net This process allows for the conversion of organic halides into reactive organomagnesium species, which can then be functionalized. researchgate.net The use of a bimetallic "ate" complex like n-Bu3MgLi can offer advantages over traditional Grignard reagents or organolithium compounds, such as increased reactivity, improved functional group tolerance, and the ability to perform reactions under less stringent conditions, like non-cryogenic temperatures. capes.gov.brresearchgate.netnih.gov

Tri-n-butyllithium magnesate enables the preparation of highly functionalized arylmagnesium reagents that are often inaccessible using standard organometallic methods. The reagent demonstrates high chemoselectivity, allowing the halogen-magnesium exchange to occur in the presence of sensitive functional groups. For instance, the combination of i-PrMgCl and n-BuLi, which forms a magnesiate in situ, has been used for the bromine-magnesium exchange on bromoheterocycles bearing substituents with acidic protons, such as carbamates. nih.gov This protocol avoids the common issue of intermolecular quenching by the acidic proton that occurs with alkyllithium reagents alone. nih.gov The process is believed to involve initial deprotonation of the acidic group by i-PrMgCl, followed by the formation of the "ate" complex with n-BuLi, which then performs the halogen exchange. nih.gov This method provides a practical route to polyfunctionalized intermediates that can be trapped with various electrophiles.

The halogen-metal exchange reaction mediated by tri-n-butyllithium magnesate has been successfully applied to the diazine series, a class of heterocycles containing two nitrogen atoms. researchgate.netthieme-connect.com This method facilitates the functionalization of iodinated diazines, such as 2-iodopyrazine, 2-methylsulfanyl-4-iodopyrimidine, and 3-iodo-6-phenylpyridazine. thieme-connect.com The reaction is typically performed at temperatures around -10 °C. The resulting magnesiated diazine intermediates can be reacted with a range of electrophiles, including aldehydes and ketones like benzophenone (B1666685), to produce the corresponding alcohols in satisfactory to good yields. thieme-connect.com This provides a direct route to functionalized pyrazines, pyrimidines, and pyridazines, which are important scaffolds in medicinal and materials chemistry. researchgate.net

Table 1. Functionalization of Diazines via Halogen-Magnesium Exchange with n-Bu3MgLi

| Diazine Substrate | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Iodopyrazine | Benzophenone | (Phenyl)(pyrazin-2-yl)methanol | Good | thieme-connect.com |

| 2-Methylsulfanyl-4-iodopyrimidine | Benzaldehyde | Phenyl(2-(methylthio)pyrimidin-4-yl)methanol | Satisfactory | thieme-connect.com |

| 3-Iodo-6-phenylpyridazine | Benzophenone | (6-Phenylpyridazin-3-yl)diphenylmethanol | Good | thieme-connect.com |

The synthesis of functionalized azulenes has also benefited from the use of tri-n-butyllithium magnesate. researchgate.net Azulenyllithium and azulenylmagnesium reagents can be prepared through the halogen-metal exchange of iodoazulenes with n-Bu3MgLi at low temperatures. researchgate.net This method provides a pathway to azulenyl organometallic intermediates that were previously challenging to access. These intermediates serve as valuable building blocks for the synthesis of complex azulene (B44059) derivatives, which are of interest for their unique electronic and optical properties. researchgate.net

A notable application of tri-n-butyllithium magnesate is the selective mono-bromine–magnesium exchange of dibromoarenes. capes.gov.brresearchgate.net The reagent, formed from a 2:1 ratio of n-BuLi and n-BuMgCl, is highly effective for the selective monosubstitution of substrates like 2,6-dibromopyridine. capes.gov.brresearchgate.net This reaction can be conducted under non-cryogenic conditions (e.g., -10°C), which is a significant practical advantage over traditional bromine-lithium exchanges with alkyllithiums that require much lower temperatures. researchgate.net The resulting magnesate intermediate is stable and can be trapped with electrophiles, such as DMF, to yield the corresponding mono-functionalized product in excellent yield. capes.gov.brresearchgate.net This selectivity is attributed to the formation of a stable "ate" complex intermediate. researchgate.net

Table 2. Selective Monosubstitution of Dibromoarenes using n-Bu3MgLi

| Dibromoarene | Reaction Conditions | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dibromopyridine | -10°C | DMF | 6-Bromo-2-formylpyridine | Excellent | capes.gov.brresearchgate.net |

| 1,3-Dibromobenzene | -10°C | Benzaldehyde | (3-Bromophenyl)(phenyl)methanol | High | capes.gov.br |

| 2,7-Dibromo-9,9-diethylfluorene | -10°C | DMF | 7-Bromo-9,9-diethyl-9H-fluorene-2-carbaldehyde | High | capes.gov.br |

The organomagnesium species generated via halogen-magnesium exchange with tri-n-butyllithium magnesate are effective nucleophiles for addition to carbonyl compounds. masterorganicchemistry.com This reaction is a cornerstone of carbon-carbon bond formation, leading to the synthesis of secondary and tertiary alcohols from aldehydes and ketones, respectively. colby.edu After the magnesiated species is formed, an electrophilic carbonyl compound is added to the reaction mixture. thieme-connect.com For example, arylmagnesium intermediates derived from iodo- or bromodiazines readily add to benzophenone and other aldehydes. thieme-connect.com Similarly, a researcher attempting a nucleophilic addition of a lithiated pyridine (B92270) to 2,7-dibromo-9-fluorenone (B76252) highlights the general strategy of forming an organometallic species first, followed by reaction with a ketone. researchgate.net The use of the magnesate reagent can be advantageous in these additions, potentially offering different selectivity or reactivity compared to organolithium reagents alone. wikipedia.org

Table 3. Examples of Nucleophilic Addition to Carbonyls

| Organometallic Precursor | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| 2-Iodopyrazine + n-Bu3MgLi | Benzophenone | Tertiary Alcohol | thieme-connect.com |

| 2-Methylsulfanyl-4-iodopyrimidine + n-Bu3MgLi | Benzaldehyde | Secondary Alcohol | thieme-connect.com |

| 5-Bromo-2-methylpyridine + n-BuLi | 2,7-Dibromo-9-fluorenone | Tertiary Alcohol | researchgate.net |

Cross-Coupling Strategies

Tri-n-butyllithium magnesate and related lithium organomagnesates serve as potent nucleophilic partners in metal-catalyzed cross-coupling reactions. Their utility often begins with the deprotonation of a substrate or a halogen-metal exchange to generate a new, highly coordinated organomagnesate species in situ. This intermediate can then participate in catalytic cycles with transition metals like palladium or nickel. researchgate.net

Lithium organomagnesates generated from reagents like Bu₃MgLi can be effectively used in palladium-catalyzed cross-coupling reactions. researchgate.net For instance, Bu₃MgLi can deprotonate heterocycles like thiophene (B33073) regioselectively. researchgate.net The resulting lithium arylmagnesate can then be directly used in a "one-pot" procedure, coupling with aryl or heteroaryl halides in the presence of a palladium catalyst to form unsymmetrical biaryls. researchgate.net This approach bypasses the need to isolate a discrete organometallic reagent, streamlining the synthetic process for creating complex molecules. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling of In Situ Generated Thienylmagnesate

| Electrophile | Product | Yield (%) |

|---|---|---|

| 2-Bromopyridine (B144113) | 2-(2-Thienyl)pyridine | 67 |

| 4-Iodotoluene | 2-(4-Methylphenyl)thiophene | 71 |

Data sourced from studies on the palladium-catalyzed coupling of lithium arylmagnesates. researchgate.net The thienylmagnesate was generated in situ using Bu₃MgLi.

The Kumada-Corriu reaction is a powerful method for forming carbon-carbon bonds between an organomagnesium compound (Grignard reagent) and an organic halide, catalyzed by nickel or palladium. Nickel catalysis is particularly effective for coupling challenging substrates, such as tertiary alkyl nucleophiles, where side reactions like β-hydride elimination can be problematic. rug.nlnih.gov While direct studies specifying tri-n-butyllithium magnesate in this context are specific, the principles of the reaction align with the properties of the magnesate. The high nucleophilicity and stability of such "ate" complexes are advantageous for the efficient construction of sterically congested quaternary carbon centers, a key application of the Ni-catalyzed Kumada-Corriu coupling of tertiary alkylmagnesium halides. nih.govnih.gov This type of reaction often requires highly active nucleophiles to proceed efficiently and with minimal isomerization, a profile that is characteristic of organomagnesate reagents. nih.govnih.gov

Allylation Reactions (e.g., Lithium Allyldibutylmagnesate)

A related and highly efficient "ate" complex, lithium allyldibutylmagnesate (allylBu₂MgLi), has been developed for allylation reactions. researchgate.net This reagent is synthesized by mixing allylmagnesium chloride with two equivalents of n-butyllithium. researchgate.net The resulting magnesate acts as a potent allylating agent, capable of adding an allyl group to various electrophiles. This transformation is fundamental in organic synthesis as it installs a homoallylic alcohol moiety, which is a versatile functional group for further synthetic elaboration. researchgate.netresearchgate.net

Deprotonation Reagent for Diverse Substrates

Tri-n-butyllithium magnesate's ability to act as a strong base allows for the deprotonation of a wide range of substrates, leading to the formation of valuable organometallic intermediates. These intermediates can then be trapped with various electrophiles to introduce new functional groups, providing a powerful tool for the construction of complex molecular architectures.

The deprotonation of five-membered heterocycles is a well-established application of tri-n-butyllithium magnesate. Research has shown that furan (B31954) can be effectively deprotonated at room temperature using this reagent in tetrahydrofuran (B95107) (THF). researchgate.net The resulting lithium arylmagnesate can be subsequently trapped with electrophiles or engaged in palladium-catalyzed cross-coupling reactions. researchgate.net For instance, the reaction with 2-bromopyridine proceeds to yield the coupled product. researchgate.net The more highly coordinated magnesate, Bu₄MgLi₂, has been noted to be an even more effective deprotonating agent for furan. researchgate.net This methodology has also been successfully extended to benzofuran, enabling its functionalization at the C2 position in high yields. researchgate.net

Similarly, thiophene undergoes regioselective deprotonation at the C2 position upon treatment with tri-n-butyllithium magnesate in THF at room temperature. organic-chemistry.org The resulting lithium arylmagnesates can be trapped with various electrophiles or utilized in one-pot cross-coupling reactions with aryl halides under palladium catalysis. organic-chemistry.org This approach has also been applied to substituted thiophenes, such as 2-chlorothiophene (B1346680) and 2-methoxythiophene, which are deprotonated at the C5 position. organic-chemistry.org

The deprotonation of oxazole (B20620) and benzoxazole (B165842) using tri-n-butyllithium magnesate has also been described. The reactions occur in THF at room temperature. However, the initially formed lithium tri(2-oxazolyl)magnesate and lithium tri(2-benzoxazolyl)magnesate rapidly and completely isomerize to the more stable 2-(isocyano)enolate and 2-(isocyano)phenolate type structures, respectively. Despite this isomerization, 2-substituted oxazoles and benzoxazoles can be isolated in moderate to good yields after electrophilic trapping.

Table 1: Deprotonation of Five-Membered Heterocycles with Tri-n-butyllithium Magnesate

| Substrate | Position of Deprotonation | Reaction Conditions | Subsequent Reaction | Ref. |

|---|---|---|---|---|

| Furan | C2 | 1/3 equiv. (n-Bu)₃MgLi, THF, rt | Trapping with electrophiles, Pd-catalyzed cross-coupling | researchgate.net |

| Benzofuran | C2 | (n-Bu)₃MgLi, THF, rt | Functionalization | researchgate.net |

| Thiophene | C2 | 1/3 equiv. (n-Bu)₃MgLi, THF, rt | Trapping with electrophiles, Pd-catalyzed cross-coupling | organic-chemistry.org |

| 2-Chlorothiophene | C5 | (n-Bu)₃MgLi, THF, rt | Deprotonation | organic-chemistry.org |

| 2-Methoxythiophene | C5 | (n-Bu)₃MgLi, THF, rt | Deprotonation | organic-chemistry.org |

| Oxazole | C2 | 1/3 equiv. (n-Bu)₃MgLi, THF, rt | Isomerization and trapping | |

| Benzoxazole | C2 | 1/3 equiv. (n-Bu)₃MgLi, THF, rt | Isomerization and trapping |

Tri-n-butyllithium magnesate has demonstrated utility in the deprotonation of fluoroaromatic compounds. For example, 3-fluoropyridine (B146971) is deprotonated upon treatment with one-third of an equivalent of (n-Bu)₃MgLi in THF at -10 °C. The resulting lithium arylmagnesate can then be trapped with electrophiles or participate in palladium-catalyzed cross-coupling reactions.

While direct C-H deprotonation of electron-deficient nitrogen-containing heteroaromatics like pyrazines, pyridazines, pyrimidines, and quinoxalines using tri-n-butyllithium magnesate is not extensively documented, a related and powerful method for their functionalization involves metal-halogen exchange. Research has shown that lithium tri-n-butylmagnesate is an effective reagent for the 'metal-halogen exchange' reaction in the diazine series. researchgate.net This reaction has been successfully performed with substrates such as 2-iodopyrazine, 2-methylsulfanyl-4-iodopyrimidine, and 3-iodo-6-phenylpyridazine. researchgate.net The resulting magnesiated intermediates can then be reacted with various electrophiles, including benzophenone, aldehydes, and diphenylsulfur, to afford the corresponding functionalized alcohols and phenylsulfanyl derivatives in satisfactory to good yields. researchgate.net Although this is not a direct deprotonation, it serves as a crucial method for the synthesis of substituted diazines, which might otherwise be difficult to achieve. It is worth noting that the deprotonation of pyrazine (B50134) and pyrimidine (B1678525) has been achieved using an in situ mixture of ZnCl₂·TMEDA and LiTMP, but not directly with tri-n-butyllithium magnesate in the reviewed literature. researchgate.net

The development of enantioselective transformations is a cornerstone of modern organic synthesis. In this context, the potential of chiral lithium magnesate bases for the enantioselective deprotonation of prochiral ketones has been explored. Studies have been conducted to assess if lithium magnesiates are viable candidates for this purpose. researchgate.net One approach involves the use of a commercially available chiral amine, (+)-bis[(R)-1-phenylethyl]amine, to induce enantioselection. researchgate.net When this amine is converted to its lithium salt and combined with di-n-butylmagnesium ((n-Bu)₂Mg), the resulting chiral lithium magnesate demonstrated improved enantioselective deprotonation of 4-tert-butylcyclohexanone (B146137) at 20 °C compared to the corresponding monometallic chiral lithium amide. researchgate.net This research highlights the potential of tuning the reactivity and selectivity of organometallic bases by forming these mixed metal "ate" complexes, opening avenues for the development of new chiral reagents for asymmetric synthesis. researchgate.netnih.goviupac.orgpsu.edursc.org

Role in Complex Molecule Synthesis and Functionalization

Beyond simple deprotonation-trapping sequences, tri-n-butyllithium magnesate plays a significant role in the synthesis of complex molecules and the introduction of functional groups through the generation of reactive intermediates.

The formation of enolates is a fundamental transformation in organic chemistry, enabling a plethora of carbon-carbon bond-forming reactions. While n-butyllithium (n-BuLi) is a very common reagent for the deprotonation of enolizable carbonyl compounds to form lithium enolates, the use of tri-n-butyllithium magnesate for this purpose is less documented. wikipedia.org However, given its strong basicity, it is plausible that it could act as a deprotonating agent to generate magnesium or mixed lithium-magnesium enolates.

More significantly, tri-n-butyllithium magnesate is instrumental in generating other types of reactive intermediates, particularly arylmagnesates, through both deprotonation and metal-halogen exchange reactions. For instance, the treatment of 2-, 3-, and 4-bromoquinolines with (n-Bu)₃MgLi in THF at -10°C leads to the corresponding lithium tri(quinolinyl)magnesates. researchgate.net These reactive intermediates can then be quenched with a variety of electrophiles or participate in metal-catalyzed cross-coupling reactions with heteroaryl halides, providing a versatile route to functionalized quinolines. researchgate.net This highlights the reagent's capacity to generate stable and reactive organometallic species from readily available precursors, facilitating the synthesis of complex heterocyclic structures.

Synthesis of Complex Organometallic Frameworks

A primary application of tri-n-butyllithium magnesate (n-Bu3MgLi) is in the construction of complex molecular frameworks through metal-halogen exchange reactions. This reagent efficiently swaps a halogen atom, typically bromine or iodine, on an aromatic or heterocyclic ring with a magnesium-based metallic group. This process creates a stable magnesate intermediate that can be subsequently reacted with various electrophiles to introduce new functional groups. researchgate.netresearchgate.net

This method is particularly effective for the selective mono-substitution of di-halogenated aromatic compounds, a transformation that can be difficult to achieve with high selectivity using other reagents. researchgate.net The reaction often proceeds under mild, non-cryogenic conditions (e.g., -10 °C to 0 °C), which is an advantage over traditional organolithium reagents that frequently require much lower temperatures. researchgate.net

The resulting organomagnesium intermediates are versatile synthons. They can be trapped with electrophiles like benzophenone or aldehydes to form alcohols, or they can participate in transition metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, to form new carbon-carbon bonds with aryl halides, chlorides, and tosylates. researchgate.net This two-step sequence of halogen-magnesium exchange followed by coupling or electrophilic trapping is a powerful strategy for elaborating complex organic molecules from simpler halogenated precursors. researchgate.net

| Substrate | Reaction Type | Resulting Intermediate/Product | Significance |

|---|---|---|---|

| 2,6-Dibromopyridine | Selective mono-bromine-magnesium exchange | 6-Bromo-3-formylpyridine (after trapping with DMF) | Achieves high selectivity for monosubstitution under non-cryogenic conditions. researchgate.net |

| 2-Iodopyrazine | Iodine-magnesium exchange | Functionalized pyrazines (after trapping with electrophiles) | Enables functionalization of electron-deficient diazine rings. researchgate.net |

| 2-Methylsulfanyl-4-iodopyrimidine | Iodine-magnesium exchange | Functionalized pyrimidines | Demonstrates compatibility with sulfur-containing functional groups. researchgate.net |

| Electron-rich aryl bromides | Bromine-magnesium exchange | Lithium triarylmagnesiates | Creates stable intermediates for subsequent nickel-catalyzed Kumada-Corriu cross-coupling reactions. researchgate.net |

Formation of Chiral Centers in Asymmetric Synthesis

The application of tri-n-butyllithium magnesate as a direct reagent for establishing chiral centers in asymmetric synthesis is not extensively documented in scientific literature. While related organometallic complexes, particularly those modified with chiral ligands, are known to induce stereoselectivity, specific and detailed research findings for tri-n-butyllithium magnesate in this role are limited. One study on the stereoselective synthesis of certain lyxitols involved a multi-step process that utilized a metal salt addition, but the precise role of the magnesate in inducing chirality was not the focus. researchgate.net Therefore, its utility in this specific area of synthetic chemistry remains a subject for further exploration.

Polymerization Processes and Materials Science Innovations

Tri-n-butyllithium magnesate and related mixed-metal ate complexes are recognized for their role in initiating and controlling polymerization reactions, leading to the synthesis of advanced materials. These reagents are particularly valuable in anionic polymerization, a process where the initiator adds to a monomer to form a propagating anionic center. researchgate.netwikipedia.org The unique structure of the magnesate complex, combining both lithium and magnesium, allows for distinct control over the polymerization process compared to single-metal initiators. researchgate.net

Influence on Polymer Chain Growth Mechanisms

The influence of lithium-magnesium ate complexes on polymer chain growth is most evident in their ability to act as highly stereospecific initiators. In the anionic polymerization of monomers like methyl methacrylate, certain lithium n-butylmagnesium complexes have been shown to be highly isospecific initiators. researchgate.net This means they selectively produce a polymer chain where the stereocenters have the same configuration (isotactic), which significantly impacts the physical and mechanical properties of the final material. researchgate.net

Furthermore, tri-n-butyllithium magnesate plays a crucial role in certain types of chain-growth polycondensation reactions, such as Kumada Catalyst Transfer Polymerization (KCTP). researchgate.net In KCTP, the synthesis of conjugated polymers like poly(3,6-carbazole) is initiated by a metal-halogen exchange step. researchgate.net Tri-n-butyllithium magnesate serves as the reagent that performs this initial exchange on the di-halogenated monomer, converting it into a reactive species that can then enter the catalytic cycle for polymerization. researchgate.net This initiation is fundamental to the chain-growth mechanism, which allows for the synthesis of well-defined polymers with controlled molecular weights. ru.nl

| Polymerization Type | Function of Magnesate | Monomer Example | Outcome |

|---|---|---|---|

| Anionic Polymerization | Highly isospecific initiator | Methyl Methacrylate | Produces highly isotactic polymers with controlled stereochemistry. researchgate.net |

| Kumada Catalyst Transfer Polymerization (KCTP) | Initiation via metal-halogen exchange | Di-halogenated carbazoles or thiophenes | Enables chain-growth synthesis of well-defined conjugated polymers. researchgate.netru.nl |

Contribution to Advanced Materials Synthesis

The ability of tri-n-butyllithium magnesate to control polymerization processes directly contributes to the synthesis of advanced materials with specialized properties. The creation of highly isotactic poly(methyl methacrylate) is one such example, as the stereoregularity of the polymer backbone leads to materials with higher thermal stability and distinct mechanical properties compared to their atactic counterparts. researchgate.net

In the realm of electronics, the use of this reagent in KCTP is critical for producing well-defined conjugated polymers. researchgate.netru.nl These materials, which include polymer families like polythiophenes and polycarbazoles, are semiconductors and form the active layer in a variety of organic electronic devices. researchgate.net The controlled, chain-growth nature of KCTP allows for the synthesis of polymers with predictable molecular weights and low defect densities, which are crucial for achieving optimal performance in applications such as organic photovoltaics (solar cells) and field-effect transistors. researchgate.netru.nl The chemistry of diazines, which can be functionalized using tri-n-butyllithium magnesate, also has applications in materials science and electronics. researchgate.net

Comparative Studies with Alternative Organometallic Reagents

Distinguishing Reactivity from Conventional Grignard Reagents

Conventional Grignard reagents, with the general formula RMgX, are mainstays in organic synthesis for forming carbon-carbon bonds. libretexts.org However, tri-n-butyllithium magnesate offers a different level of reactivity.

Grignard reagents are characterized as having moderate nucleophilicity and typically require polar ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the magnesium center and facilitate the reaction. libretexts.org Their primary applications include additions to carbonyl compounds and alkylation reactions.

In contrast, tri-n-butyllithium magnesate demonstrates higher nucleophilicity. This enhanced reactivity is attributed to the 'ate' complex structure, which increases the carbanionic character of the butyl groups compared to a standard Grignard reagent. This allows it to participate in reactions that are sluggish or ineffective with Grignard reagents alone. For instance, while Grignard reagents can be used for cross-coupling, tri-n-butyllithium magnesate often proves more efficient, a result of the dual-metal synergy that can stabilize transition states. Furthermore, certain reactions, such as direct coupling with haloazulenes, can be achieved with the magnesate complex without the need for additional additives that are sometimes required for Grignard reagents.

Differentiation from Simple Organolithium Reagents

Simple organolithium reagents, such as n-butyllithium (n-BuLi), are among the most powerful nucleophiles and strong bases used in organic synthesis. wikipedia.orglibretexts.org The carbon-lithium bond is highly polar, leading to extremely high reactivity. wikipedia.org This makes them highly effective for initiating anionic polymerization and for deprotonating even very weak carbon acids. wikipedia.org

However, this extreme reactivity can also be a drawback. Organolithium reagents are often pyrophoric, sensitive to air and moisture, and can react with common solvents like THF, especially at temperatures above -60°C. wikipedia.orguniurb.itwikipedia.org Many reactions involving organolithiums require cryogenic temperatures (e.g., -78°C) to control their reactivity and prevent side reactions. wikipedia.orgsciencemadness.org

Tri-n-butyllithium magnesate modulates this extreme reactivity. While still a potent reagent, the presence of magnesium creates a less basic and more thermally stable species compared to n-BuLi. This allows reactions to be performed under less stringent, non-cryogenic conditions. researchgate.net For example, bromine-magnesium exchange reactions using the magnesate complex can be carried out efficiently at temperatures as high as -10°C, a significant advantage over the cryogenic conditions typically required for similar exchanges with n-BuLi. researchgate.net This "dual-metal synergy" provides a balance, offering reactivity that surpasses Grignard reagents while providing greater stability and selectivity than simple organolithium compounds.

| Feature | Tri-n-butyllithium magnesate | Conventional Grignard Reagents (e.g., n-BuMgCl) | Simple Organolithium Reagents (e.g., n-BuLi) |

| Structure | Bimetallic 'ate' complex (Li[Mg(n-Bu)₃]) | Monometallic (RMgX) | Oligomeric clusters ((RLi)n) |

| Reactivity/Nucleophilicity | High, due to dual-metal synergy | Moderate | Extreme |

| Basicity | Strong | Moderate | Very Strong libretexts.org |

| Typical Reactions | Cross-coupling, metal-halogen exchange, polymerization researchgate.netresearchgate.net | Carbonyl additions, alkylation | Polymerization initiation, metalation wikipedia.org |

| Reaction Conditions | Often effective at non-cryogenic temperatures (e.g., -10°C) researchgate.net | Typically requires polar, ethereal solvents libretexts.org | Often requires cryogenic temperatures (e.g., -78°C) sciencemadness.org |

| Key Advantage | Outperforms single-metal reagents in certain cross-coupling reactions | General utility in carbonyl chemistry libretexts.org | Highest reactivity for deprotonation and polymerization initiation wikipedia.org |

Advantages in Chemoselectivity and Regioselectivity

The moderated yet potent reactivity of tri-n-butyllithium magnesate translates into significant advantages in chemoselectivity (discriminating between different functional groups) and regioselectivity (controlling the site of reaction).